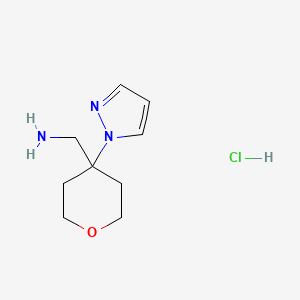

(4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride

Description

(4-Pyrazol-1-yloxan-4-yl)methanamine hydrochloride is a heterocyclic compound featuring a pyrazole ring fused to an oxane (tetrahydropyran) scaffold at the 4-position, with a methanamine group and hydrochloride salt. This structure confers unique physicochemical properties, including enhanced solubility and stability, making it valuable in pharmaceutical and organic synthesis research.

Properties

IUPAC Name |

(4-pyrazol-1-yloxan-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.ClH/c10-8-9(2-6-13-7-3-9)12-5-1-4-11-12;/h1,4-5H,2-3,6-8,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPYPDKVMJCWGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CN)N2C=CC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride typically involves the reaction of pyrazole derivatives with oxane derivatives under specific conditions. One common method involves the use of a base to deprotonate the pyrazole, followed by nucleophilic substitution with an oxane derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

(4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Key Structural Features

The compound’s core structure distinguishes it from analogs through the oxane ring , which replaces aromatic or smaller cyclic systems in related molecules. Below is a comparative analysis of structurally similar methanamine hydrochloride derivatives:

Physicochemical Properties

- Solubility : The oxane ring in the target compound likely enhances water solubility compared to purely aromatic analogs (e.g., phenyl-substituted derivatives) due to increased polarity .

- Stability : Hydrochloride salts generally improve stability for storage and handling. Thiazole- and thiophene-based analogs (e.g., compounds in and ) may exhibit lower thermal stability due to sulfur-containing heterocycles .

- Spectroscopic Data : While NMR data for the target compound are unavailable, analogs like furan-2-yl methanamine hydrochloride () show characteristic ¹H NMR shifts at δ 7.4–8.1 ppm for aromatic protons and δ 3.5–4.2 ppm for amine groups in DMSO-d₆ .

Reactivity and Derivatization

Pharmaceutical Relevance

- Target Compound: Potential as a small-molecule drug intermediate, particularly for CNS targets due to the oxane ring’s similarity to bioactive natural products .

- Analogs :

Industrial Demand

- Market analyses (–19) highlight growing demand for methanamine derivatives in drug discovery, with thiazole- and pyrazole-based compounds dominating current applications .

Biological Activity

(4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, focusing on its anticancer, anti-inflammatory, and other pharmacological effects based on recent studies and findings.

Chemical Structure and Properties

The structure of (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride can be represented as follows:

This compound features a pyrazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride. The following table summarizes key findings from various research studies regarding the cytotoxic effects of related compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | MCF7 | 3.79 | Induces apoptosis |

| Compound 2 | Hep-2 | 0.74 | Inhibits cell proliferation |

| Compound 3 | A549 | 0.28 | Triggers autophagy |

| (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride | Various | TBD | TBD |

Note: The specific IC50 values for (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride are still under investigation.

Anti-inflammatory Properties

In addition to its anticancer effects, pyrazole derivatives have demonstrated significant anti-inflammatory properties. Research indicates that compounds with pyrazole moieties can inhibit pathways associated with inflammation, such as the NF-kB pathway, which is crucial in inflammatory responses.

The mechanisms through which (4-Pyrazol-1-yloxan-4-yl)methanamine;hydrochloride exerts its biological effects include:

- Apoptosis Induction : Similar to other pyrazole derivatives, it may activate caspases involved in the apoptotic pathway.

- Autophagy Modulation : Some studies suggest that these compounds can induce autophagy, a process that can lead to cell death in cancer cells.

- Kinase Inhibition : Research shows that certain pyrazole derivatives act as inhibitors of specific kinases involved in cancer progression.

Case Studies

A case study involving a related compound demonstrated significant cytotoxicity against various cancer cell lines. The study assessed the compound's ability to induce apoptosis and inhibit cell growth through various assays, including MTT assays and flow cytometry.

Example Study:

In a comparative study of several pyrazole derivatives:

- Objective : To evaluate the anticancer activity against MCF7 and A549 cell lines.

- Findings : The study found that certain derivatives exhibited IC50 values significantly lower than established chemotherapeutics, indicating their potential as effective anticancer agents.

Q & A

Q. What are the established synthetic routes for (4-Pyrazol-1-yloxan-4-yl)methanamine hydrochloride?

Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and Mannich-type reactions. For example, pyrazole derivatives can be functionalized via reactions with oxane intermediates. A plausible route involves:

Oxane Ring Formation : Cyclization of diols or halo-alcohols under acidic conditions to form the oxane scaffold.

Pyrazole Incorporation : Substitution at the oxane C-4 position using 1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF).

Amination : Introduction of the methanamine group via reductive amination or direct alkylation, followed by hydrochlorination to yield the final compound .

Key Considerations : Optimize reaction temperatures and solvent polarity to minimize by-products.

Q. Which analytical techniques are critical for confirming the compound’s purity and structural integrity?

Methodological Answer:

- HPLC : Use reverse-phase C18 columns with a gradient elution (acetonitrile/water + 0.1% TFA) to assess purity (>98% by area normalization) .

- NMR Spectroscopy : Confirm proton environments (e.g., pyrazole C-H at δ 7.5–8.0 ppm, oxane protons at δ 3.5–4.5 ppm) and amine group integration .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 217.70 for C₉H₁₆ClN₃O) .

Q. How does the pyrazole moiety influence the compound’s solubility and stability?

Methodological Answer: The pyrazole ring enhances π-π stacking interactions, improving crystallinity but reducing aqueous solubility. Stability studies (e.g., accelerated degradation at 40°C/75% RH) suggest susceptibility to hydrolysis at the oxane ether linkage under acidic conditions. Use lyophilization for long-term storage .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural refinement?

Methodological Answer:

Q. What strategies optimize yield in multi-step syntheses involving sensitive intermediates?

Methodological Answer:

- Intermediate Protection : Use Boc or Fmoc groups for the amine during pyrazole incorporation to prevent side reactions.

- Purification : Employ flash chromatography (silica gel, 5% MeOH/DCM) or recrystallization (ethanol/water) for intermediates.

- Reaction Monitoring : Track progress via TLC (UV-active spots) or in-situ IR for imine formation .

Q. How can off-target effects be minimized in biochemical assays targeting amine oxidase inhibition?

Methodological Answer:

- Selectivity Screening : Compare IC₅₀ values against related enzymes (e.g., LOXL2 vs. MAO-A/B) using fluorogenic substrates. For example, (2-Chloropyridin-4-yl)methanamine hydrochloride shows >50-fold selectivity for LOXL2 (IC₅₀ = 126 nM) .

- Negative Controls : Include β-aminopropionitrile (a known LOX inhibitor) to isolate target-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.